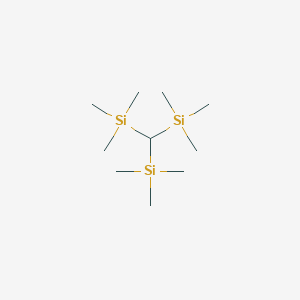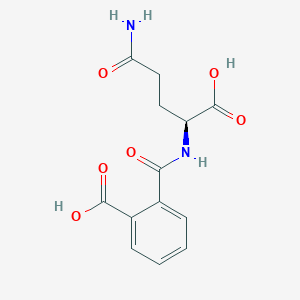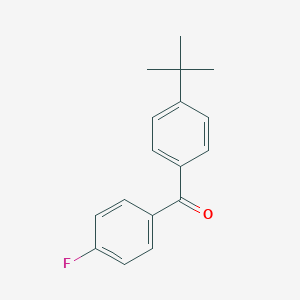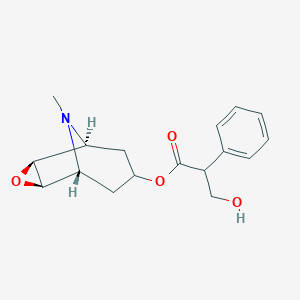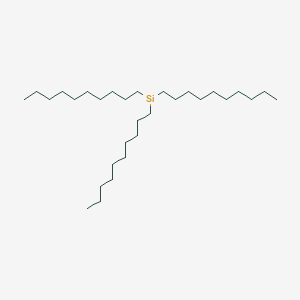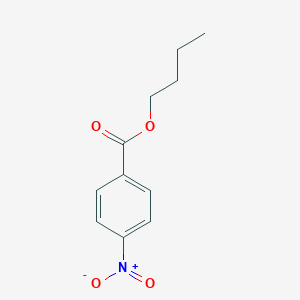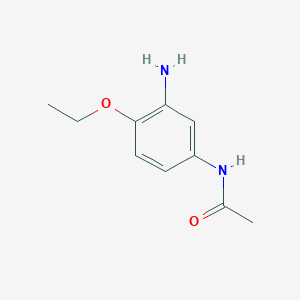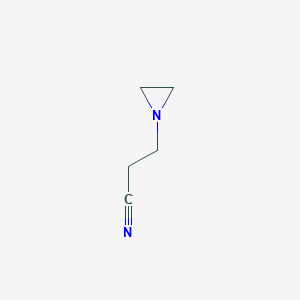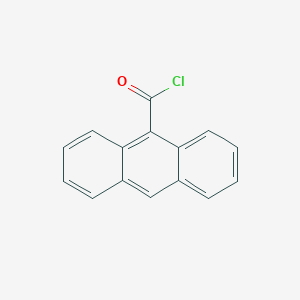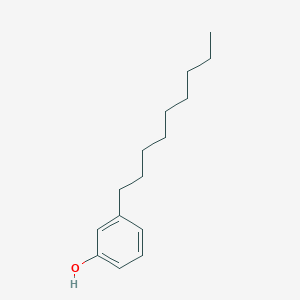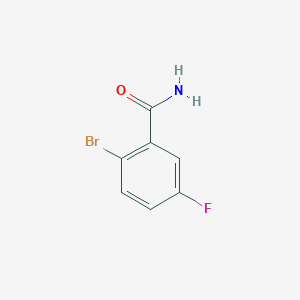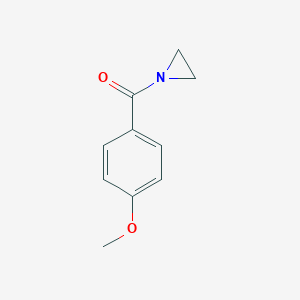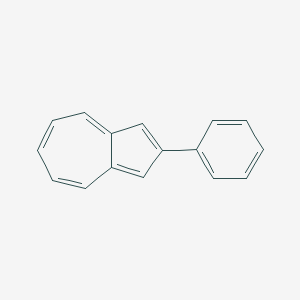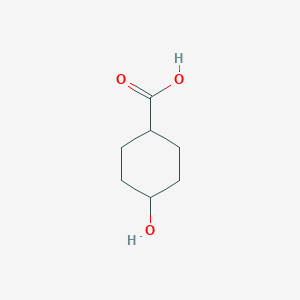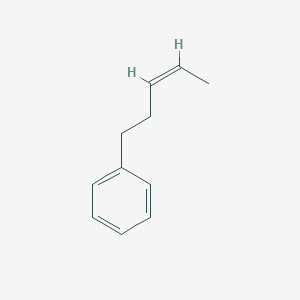
Benzene, 3-pentenyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 3-pentenyl-, (Z)- is a chemical compound that is commonly used in scientific research applications. It is synthesized using various methods and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Benzene, 3-pentenyl-, (Z)- is not well understood. However, it has been found to have several biological activities, including antifungal, antibacterial, and anticancer activities.
Biochemische Und Physiologische Effekte
Benzene, 3-pentenyl-, (Z)- has several biochemical and physiological effects. It has been found to inhibit the growth of various fungi and bacteria. It has also been found to have anticancer activity, inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzene, 3-pentenyl-, (Z)- in lab experiments is its versatility. It can be used as a starting material in the synthesis of various compounds, making it useful in a wide range of experiments. However, one limitation is that its mechanism of action is not well understood, making it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on Benzene, 3-pentenyl-, (Z)-. One direction is to further study its mechanism of action. This will provide insight into how it works and how it can be used in the development of new drugs. Another direction is to study its potential as an antifungal and antibacterial agent. This could lead to the development of new treatments for infections. Finally, research could be done to study its potential as an anticancer agent, with the goal of developing new cancer treatments.
Conclusion
In conclusion, Benzene, 3-pentenyl-, (Z)- is a chemical compound that is commonly used in scientific research applications. It is synthesized using various methods and has several biochemical and physiological effects. While its mechanism of action is not well understood, it has been found to have antifungal, antibacterial, and anticancer activities. Its versatility makes it useful in a wide range of experiments, but its mechanism of action is a limitation. Future research directions include studying its mechanism of action, potential as an antifungal and antibacterial agent, and potential as an anticancer agent.
Synthesemethoden
Benzene, 3-pentenyl-, (Z)- can be synthesized using various methods. One of the most common methods is through the Grignard reaction. This involves the reaction of a Grignard reagent with a carbonyl compound to form an alcohol. The alcohol is then dehydrated to form the desired product.
Wissenschaftliche Forschungsanwendungen
Benzene, 3-pentenyl-, (Z)- is commonly used in scientific research applications. It is used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used as a starting material in the synthesis of natural products.
Eigenschaften
CAS-Nummer |
16487-65-3 |
|---|---|
Produktname |
Benzene, 3-pentenyl-, (Z)- |
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
[(Z)-pent-3-enyl]benzene |
InChI |
InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2- |
InChI-Schlüssel |
GLXIHKLBZUKOLW-IHWYPQMZSA-N |
Isomerische SMILES |
C/C=C\CCC1=CC=CC=C1 |
SMILES |
CC=CCCC1=CC=CC=C1 |
Kanonische SMILES |
CC=CCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



